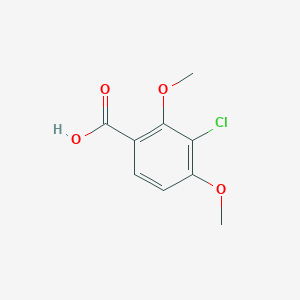

3-Chloro-2,4-dimethoxybenzoic acid

Übersicht

Beschreibung

3-Chloro-2,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO4 . It has an average mass of 216.618 Da and a monoisotopic mass of 216.018936 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-dimethoxybenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom, and two methoxy groups (-OCH3) .Physical And Chemical Properties Analysis

3-Chloro-2,4-dimethoxybenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 335.3±37.0 °C at 760 mmHg, and a flash point of 156.6±26.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Environmental Photochemistry

- pH-Dependent Photosubstitution Pathways: 3-Chloro-2,4-dimethoxybenzoic acid, along with related compounds, has been studied for its novel pH-dependent photosubstitution pathways when exposed to light in an aqueous solution. This includes the production of chloromethane upon photolysis in chloride-enriched solutions, a reaction pathway initiated by excited state protonation of the benzene ring, as detailed in research conducted by Dallin et al. (2009) (Dallin et al., 2009).

Chemical Synthesis

- Synthesis of Herbicides: Liu Chang-chun (2006) explored the synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound with herbicidal activity, derived from 3-chloro-4-fluorobenzoic acid, which is structurally related to 3-Chloro-2,4-dimethoxybenzoic acid. This study highlights the potential of such compounds in the development of agricultural chemicals (Liu Chang-chun, 2006).

Crystallography

- Crystal Structure Analysis: The crystal structure of compounds related to 3-Chloro-2,4-dimethoxybenzoic acid, such as 3,4-dimethoxybenzoic acid, has been studied, providing insights into the molecular arrangement and potential applications in crystal engineering. Pinkus et al. (2002) conducted such an analysis, offering valuable data for understanding the structural properties of similar compounds (Pinkus et al., 2002).

Pharmaceutical Chemistry

- Antimicrobial Drug Synthesis: The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in the creation of antimicrobial 3-quinolinecarboxylic acid drugs, was developed by Zhang et al. (2020). This study underscores the importance of derivatives of 3-Chloro-2,4-dimethoxybenzoic acid in pharmaceutical synthesis (Zhang et al., 2020).

Material Science

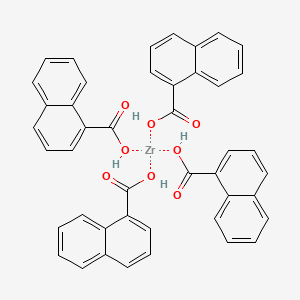

- Complex Formation with Metals: Ferenc and Walków-Dziewulska (2001) investigated the formation of complexes between yttrium, heavy lanthanides, and 2,4-dimethoxybenzoic acid, which is structurally similar to 3-Chloro-2,4-dimethoxybenzoic acid. Their research provides insights into the potential applications of such compounds in material science, particularly in the synthesis of novel metal complexes (Ferenc & Walków-Dziewulska, 2001).

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence a variety of biochemical pathways due to their potential interactions with different enzymes and receptors .

Pharmacokinetics

The properties of benzoic acid derivatives can vary widely depending on their specific chemical structures .

Result of Action

It’s known that benzoic acid derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of 3-Chloro-2,4-dimethoxybenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the specific conditions under which the compound is stored or used .

Eigenschaften

IUPAC Name |

3-chloro-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTJISYFGAVVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

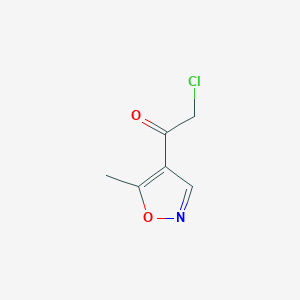

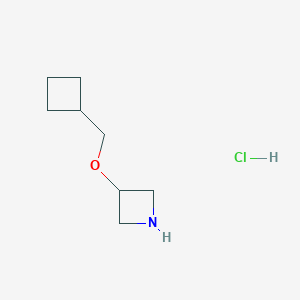

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1430379.png)

![2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride](/img/structure/B1430385.png)